Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is known for its unique chemical structure, which includes an ethyl ester group, a methyl group, and a keto group
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under reflux conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is mixed with ammonium acetate and formaldehyde in a suitable solvent, such as ethanol.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Dihydropyridine derivatives with hydroxyl groups.
Substitution: Compounds with various functional groups replacing the ethyl ester group.
Scientific Research Applications
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Comparison with Similar Compounds
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: This compound has a cyano group instead of a keto group, which alters its chemical reactivity and biological activity.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate:
Ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: The arylcarbamoyl group introduces additional functional diversity, making it useful in different chemical and biological contexts.
Properties
IUPAC Name |
ethyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)8(11)10-5-7/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCSTTZXOPMLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514833 | |
Record name | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-89-7 | |
Record name | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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